
(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method is the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the corresponding amine. The nitrile group can be introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-(3-Hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol
- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
(3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research domains.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2,4-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
IASCVOHGPBVPFH-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)[C@H](CC#N)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(CC#N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


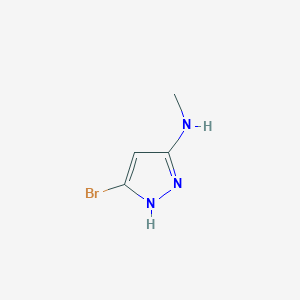
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
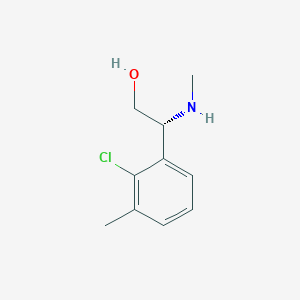
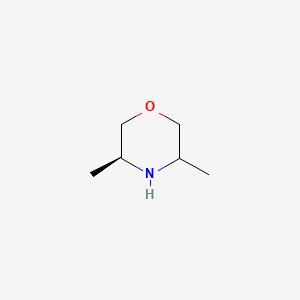
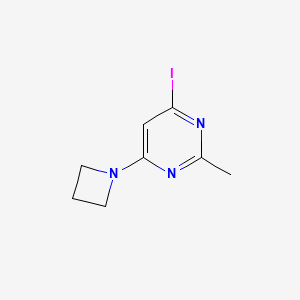
![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
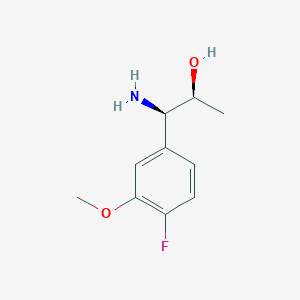
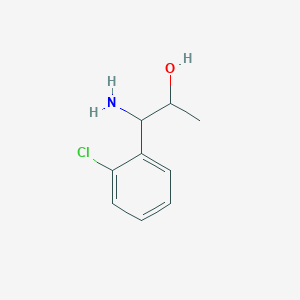
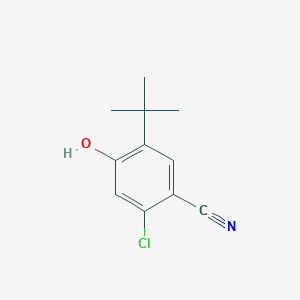
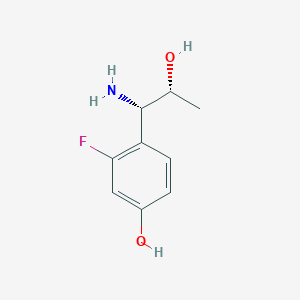

![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
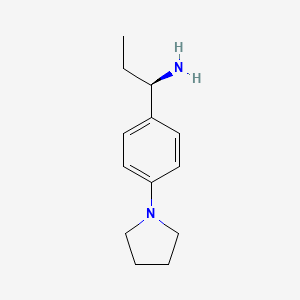
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)
